molecular formula C31H43N3 B13795921 [4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium

[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium

Cat. No.: B13795921
M. Wt: 457.7 g/mol
InChI Key: FRBYVAKDGVUIRC-UHFFFAOYSA-O
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Description

[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple diethylamino groups attached to a phenyl ring, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium typically involves the reaction of diethylamine with benzophenone derivatives. The process includes:

    Formation of the Intermediate: Diethylamine reacts with benzophenone to form an intermediate compound.

    Final Product Formation: The intermediate undergoes further reactions, including methylation and substitution, to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also common to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo substitution reactions where one or more diethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted benzophenones, amines, and other derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium is used as a precursor for synthesizing other complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology

The compound has applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for use in drug development, particularly in targeting specific molecular pathways involved in diseases.

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methanone, bis[4-(diethylamino)phenyl]-: Similar in structure but differs in the presence of a ketone group.

    4-{bis[4-(dimethylamino)phenyl]methyl}phenol: Contains dimethylamino groups instead of diethylamino groups.

    1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-: Similar core structure with additional sulfonic acid groups.

Uniqueness

What sets [4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium apart is its specific arrangement of diethylamino groups, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Biological Activity

The compound [4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium is a diethylammonium derivative notable for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

This compound features a central phenyl ring with two diethylamino groups, which are known to enhance lipophilicity and facilitate interactions with biological membranes. The structural formula can be represented as follows:

C24H34N2\text{C}_{24}\text{H}_{34}\text{N}_2

The presence of multiple amino groups suggests potential interactions with various biological targets, making it an interesting subject in medicinal chemistry.

Predicted Biological Activity

Based on its structure, This compound is predicted to exhibit significant biological activity. Compounds with similar configurations are often associated with:

  • Antimicrobial activity
  • Antitumor properties

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) indicate that this compound may interact with enzymes and receptors involved in various disease processes, suggesting a broad spectrum of potential therapeutic effects .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The diethylamino groups may facilitate binding to enzyme active sites, inhibiting their function.
  • Receptor Interaction : The structural attributes allow for potential binding to neurotransmitter receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Research has shown that compounds structurally similar to This compound exhibit notable biological activities. For instance:

  • Antimicrobial Studies : A study found that related compounds demonstrated significant antibacterial effects against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
  • Antitumor Activity : Another investigation highlighted the compound's ability to inhibit tumor cell proliferation in vitro, suggesting potential applications in cancer therapy .

Comparative Analysis

To provide further insights into the biological activity of this compound, a comparison with other structurally related compounds is presented below:

Compound NameStructureBiological ActivityUnique Features
DiphenhydramineDiphenhydramineAntihistamineContains an ethylene diamine structure
PropranololPropranololBeta-blockerFeatures naphthalene moiety
ChlorpromazineChlorpromazineAntipsychoticContains a tricyclic structure

The unique dual diethylamino substitution on the phenyl ring in This compound may enhance its pharmacological profile compared to these compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Involving the reaction of diethylamine with appropriate aldehydes or ketones.
  • Substitution Reactions : Modifications on the phenyl rings can be performed to enhance biological activity or alter pharmacokinetic properties.

Properties

Molecular Formula

C31H43N3

Molecular Weight

457.7 g/mol

IUPAC Name

[4-[bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium

InChI

InChI=1S/C31H42N3/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6/h13-24H,7-12H2,1-6H3/q-1/p+1

InChI Key

FRBYVAKDGVUIRC-UHFFFAOYSA-O

Canonical SMILES

CC[NH+](CC)C1=CC=C(C=C1)[C-](C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC

Origin of Product

United States

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